molecular formula C6H6BrN3O2 B1520160 5-Bromo-3-nitrobenzene-1,2-diamine CAS No. 84752-20-5

5-Bromo-3-nitrobenzene-1,2-diamine

Cat. No. B1520160
M. Wt: 232.03 g/mol
InChI Key: FBPCXPVYWUQREV-UHFFFAOYSA-N
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Patent
US08541411B2

Procedure details

A mixture of 5-bromo-3-nitrobenzene-1,2-diamine (464 mg) and pentane-2,4-dione (400 mg) in EtOH (27 mL) and 5 N HCl (7.4 mL) was refluxed for 3 h. The mixture was cooled to room temperature and the solvent was removed in-vacuo. The residue was dissolved in EtOAc and washed with aqueous NaHCO3 solution and brine. The organic layer was concentrated to afford the desired product as a solid (460 mg, 90%). 1H NMR (300 MHz, CDCl3) δ ppm 2.73 (s, 3H), 8.11 (d, 1H, J=1.8 Hz), 8.24 (d, 1H, J=1.8 Hz), 10.20 (s, 1H, s); LC-MS: m/e=256 [M+1]+
Quantity
464 mg
Type
reactant
Reaction Step One
Quantity
400 mg
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
7.4 mL
Type
solvent
Reaction Step One
Yield
90%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[C:6]([NH2:8])[C:5]([NH2:9])=[C:4]([N+:10]([O-:12])=[O:11])[CH:3]=1.[CH3:13][C:14](=O)CC(=O)C>CCO.Cl>[Br:1][C:2]1[CH:3]=[C:4]([N+:10]([O-:12])=[O:11])[C:5]2[N:9]=[C:13]([CH3:14])[NH:8][C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
464 mg
Type
reactant
Smiles
BrC1=CC(=C(C(=C1)N)N)[N+](=O)[O-]
Name
Quantity
400 mg
Type
reactant
Smiles
CC(CC(C)=O)=O
Name
Quantity
27 mL
Type
solvent
Smiles
CCO
Name
Quantity
7.4 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
the solvent was removed in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed with aqueous NaHCO3 solution and brine
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C2=C(NC(=N2)C)C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 460 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 89.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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